![molecular formula C6H4F2OS B2438374 4-(Difluoromethyl)thiophene-2-carbaldehyde CAS No. 2375259-38-2](/img/structure/B2438374.png)
4-(Difluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
4-(Difluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2375259-38-2 . It has a molecular weight of 162.16 and its IUPAC name is 4-(difluoromethyl)thiophene-2-carbaldehyde . The compound is stored at a temperature of 4 degrees .
Synthesis Analysis
Thiophene derivatives, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The Inchi Code for 4-(Difluoromethyl)thiophene-2-carbaldehyde is 1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethyl)thiophene-2-carbaldehyde are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
4-(Difluoromethyl)thiophene-2-carbaldehyde is a liquid . It is stored at a temperature of 4 degrees .Scientific Research Applications
- Anticancer Properties : Thiophene-based compounds exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold .
- Anti-Inflammatory Effects : Certain thiophene derivatives possess anti-inflammatory properties. Investigating their mechanisms of action and optimizing their structures could lead to new anti-inflammatory drugs .
- Antimicrobial Agents : Thiophenes have demonstrated antimicrobial activity against various pathogens. “4-(Difluoromethyl)thiophene-2-carbaldehyde” could be a valuable starting point for designing potent antimicrobial agents .
- Cardiovascular Applications : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects. Further research could uncover their therapeutic potential in cardiovascular diseases .
Materials Science and Organic Electronics
Thiophenes play a crucial role in material science and organic electronics:
- Organic Semiconductors : Thiophene-based molecules contribute to the development of organic semiconductors. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion is valuable in various applications .
Catalysis and Coordination Chemistry
While not directly related to “4-(Difluoromethyl)thiophene-2-carbaldehyde,” thiophene-derived ligands can form metal complexes with intriguing catalytic properties:
- Schiff Base Complexes : Schiff bases derived from thiophenes regulate metal performance in catalytic transformations. These complexes participate in hydrogenation reactions, ring-opening polymerization, and other useful processes .
Synthetic Methods and Heterocyclization
Understanding the synthesis of thiophene derivatives is essential for their applications:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse thiophene-based compounds .
Future Directions
Thiophene-based analogs, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research will likely continue to explore the synthesis and applications of thiophene derivatives.
properties
IUPAC Name |
4-(difluoromethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIGBSLFOSPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)thiophene-2-carbaldehyde |
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